molecular formula C10H9F6N B1394077 N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine CAS No. 958863-59-7

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine

Cat. No. B1394077
M. Wt: 257.18 g/mol
InChI Key: IYCAWEUONQFGKB-UHFFFAOYSA-N
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Description

The compound is an amine derivative, specifically a secondary amine, with a benzyl group that is substituted with two trifluoromethyl groups . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Density functional theory (DFT) calculations can also provide insights into the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 2,5-Bis(trifluoromethyl)benzyl bromide, a related compound, has a density of 1.674 g/mL at 25 °C, a boiling point of 176 °C, and a refractive index of 1.449 .

Scientific Research Applications

Nonheme Fe(IV) Oxo Complexes

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine is utilized in the synthesis and study of nonheme oxoiron(IV) complexes. These complexes are significant for their ability to oxidize strong C-H bonds at room temperature, mimicking the function of nonheme iron enzymes in biological systems. They exhibit considerable thermal stability and are used to understand the mechanisms of hydroxylation of alkanes and the oxidation of ethylbenzene (Kaizer et al., 2004), (Mitra et al., 2015).

Ceria (CeO2) Recovery from Benzoxazine Dimer Complexes

The compound is used in the metal-responsive property of benzoxazine dimers to form complexes with rare earth metal ions like cerium(III) ion. These complexes are instrumental in the novel recovery of nano-structured ceria (CeO2) via thermal decomposition, which has implications in various industrial and catalytic processes (Veranitisagul et al., 2011).

Coordination Chemistry and Photophysical Properties

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine serves as a bridging ligand in coordination chemistry, forming complexes with metals like platinum(II). These complexes are studied for their unusual coordination modes, photophysical, and anticancer properties (Lo et al., 2015).

Rheniumtricarbonyl Complexes

The compound is employed in the synthesis of rheniumtricarbonyl complexes using tripodal pyridyl-based ligands. These complexes have potential biomedical applications due to their unique coordination chemistry and properties (Griffiths et al., 2010).

Photocyclization Reactions

Studies involve the use of derivatives of N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine in photocyclization reactions. These reactions are crucial for understanding the regioselective formation of dipyridocarbazoles and the role of solvent polarity and substituents in these processes. The findings have implications in the field of functional fluorophores and photophysics (Karasawa et al., 2016).

Synthetic Intermediates and Reactivity

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine derivatives have been explored as powerful synthetic intermediates. Their unique structure lends to interesting regio- and stereoselectivities in chemical reactions, making them valuable in the synthesis of nitrogen heterocycles and in β-lactam chemistry (Picard, 2000).

Hydrogen Production from Mixed-Valence Complexes

The compound is instrumental in the study of photocycles for hydrogen production, especially from two-electron mixed-valence complexes. These studies are fundamental in the development of sustainable and efficient methods for hydrogen generation (Esswein et al., 2005).

properties

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-17-5-6-4-7(9(11,12)13)2-3-8(6)10(14,15)16/h2-4,17H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCAWEUONQFGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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